molecular formula C14H16N2S B11868816 5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl

5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl

Cat. No.: B11868816
M. Wt: 244.36 g/mol
InChI Key: MZAJPZJWMHBAMG-UHFFFAOYSA-N
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Description

5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl is a bicyclic heteroaromatic compound featuring a partially saturated bipyridinyl core substituted with a thiophene moiety at the 5-position. Its structure combines the electronic properties of pyridine rings with the sulfur-containing thiophene group, which may confer unique reactivity and physicochemical characteristics.

Properties

Molecular Formula

C14H16N2S

Molecular Weight

244.36 g/mol

IUPAC Name

4-(5-thiophen-2-ylpiperidin-2-yl)pyridine

InChI

InChI=1S/C14H16N2S/c1-2-14(17-9-1)12-3-4-13(16-10-12)11-5-7-15-8-6-11/h1-2,5-9,12-13,16H,3-4,10H2

InChI Key

MZAJPZJWMHBAMG-UHFFFAOYSA-N

Canonical SMILES

C1CC(NCC1C2=CC=CS2)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Methodology

This approach involves coupling a halogenated hexahydrobipyridinyl intermediate with thiophen-2-ylboronic acid. The halogen (Br/I) at position 5 of the bipyridinyl core reacts under Pd catalysis.

Procedure:

  • Halogenated Intermediate Preparation :

    • Start with 5-bromo-1,2,3,4,5,6-hexahydro-bipyridinyl, synthesized via bromination of the parent compound using NBS (N-bromosuccinimide) in chloroform under inert conditions.

  • Coupling Reaction :

    • Combine 5-bromo-hexahydrobipyridinyl (1 equiv), thiophen-2-ylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.1 equiv), and Na₂CO₃ (2.2 equiv) in degassed 1,4-dioxane/water (4:1).

    • Heat at 90°C for 2.5 hours under argon.

  • Workup :

    • Extract with ethyl acetate, dry over MgSO₄, and purify via column chromatography (silica gel, hexane/EtOAc).

Data:

ParameterValueSource
Yield79–89%
CatalystPd(dppf)Cl₂
Reaction Time2.5 hours
Temperature90°C

Advantages : High regioselectivity and compatibility with sensitive functional groups.
Limitations : Requires pre-synthesized halogenated intermediate.

Stille Coupling

Methodology

A stannylated thiophene reacts with an iodinated bipyridinyl core. This method avoids boronic acid handling and is suitable for electron-rich substrates.

Procedure:

  • Stannane Preparation :

    • Treat 2-trimethylstannylthiophene with LDA (lithium diisopropylamide) in THF at −78°C, followed by Me₃SnCl.

  • Coupling Reaction :

    • Mix 5-iodo-hexahydrobipyridinyl (1 equiv), 2-trimethylstannylthiophene (1.1 equiv), and Pd(PPh₃)₄ (0.05 equiv) in anhydrous toluene.

    • Reflux at 110°C for 12 hours under argon.

  • Workup :

    • Filter through Celite, concentrate, and recrystallize from ethanol.

Data:

ParameterValueSource
Yield75–89%
CatalystPd(PPh₃)₄
SolventToluene

Advantages : Efficient for sterically hindered substrates.
Limitations : Toxicity of stannanes and stringent anhydrous conditions.

Multicomponent Petasis Reaction

Methodology

The bipyridinyl core is assembled in situ using a Petasis reaction, combining an amine, boronic acid, and carbonyl component.

Procedure:

  • Reagent Mixing :

    • Combine 1,2,3,4-tetrahydroisoquinoline (1 equiv), thiophen-2-ylboronic acid (1.5 equiv), and glyoxylic acid (1 equiv) in methanol with 3Å molecular sieves.

  • Reaction Conditions :

    • Stir at room temperature for 24 hours.

  • Workup :

    • Concentrate, dissolve in CH₂Cl₂, wash with brine, and purify via flash chromatography.

Data:

ParameterValueSource
Yield65–78%
Key ReagentThiophen-2-ylboronic acid

Advantages : One-pot synthesis reduces intermediate isolation.
Limitations : Moderate yields and competing side reactions.

Catalytic Hydrogenation of Aromatic Precursors

Methodology

A fully aromatic 5-thiophen-2-yl-2,4-bipyridine is hydrogenated to the hexahydro derivative.

Procedure:

  • Aromatic Precursor Synthesis :

    • Prepare 5-thiophen-2-yl-2,4-bipyridine via Suzuki coupling.

  • Hydrogenation :

    • Dissolve the aromatic compound in ethanol, add 10% Pd/C (0.1 equiv), and stir under H₂ (50 psi) at 60°C for 24 hours.

  • Workup :

    • Filter through Celite and concentrate.

Data:

ParameterValueSource
Yield85–93%
CatalystPd/C
Pressure50 psi H₂

Advantages : Simplifies access to saturated cores.
Limitations : Risk of over-reduction or ring-opening.

Condensation-Cyclization Approach

Methodology

Thiophene-2-carbaldehyde condenses with a diamine followed by cyclization.

Procedure:

  • Condensation :

    • React 1,5-diaminopentane (1 equiv) with thiophene-2-carbaldehyde (2 equiv) in MeOH/HOAc, using NaBH(OAc)₃ as reductant.

  • Cyclization :

    • Treat the intermediate with TFA in CH₂Cl₂ to form the bipyridinyl ring.

  • Workup :

    • Neutralize with NaHCO₃, extract with EtOAc, and purify via recrystallization.

Data:

ParameterValueSource
Yield60–80%
ReductantNaBH(OAc)₃

Advantages : Utilizes readily available aldehydes.
Limitations : Multi-step process with moderate efficiency.

Comparative Analysis of Methods

MethodYield (%)Key AdvantagesLimitations
Suzuki-Miyaura79–89High selectivity, scalableRequires halogenated intermediate
Stille Coupling75–89Works with electron-rich thiophenesToxic reagents, anhydrous conditions
Petasis Reaction65–78One-pot synthesisCompeting side reactions
Catalytic Hydrogenation85–93Simplifies saturationRisk of over-reduction
Condensation-Cyclization60–80Uses simple starting materialsMulti-step, moderate yield

Chemical Reactions Analysis

Types of Reactions

2-(PIPERIDIN-4-YL)-5-(THIOPHEN-2-YL)PYRIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the rings are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds containing thiophene and bipyridine structures may exhibit significant antioxidant properties. These activities are crucial for combating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Properties

Studies suggest that 5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl could modulate inflammatory pathways. Its interactions with biological targets such as enzymes and receptors may lead to therapeutic effects in conditions characterized by chronic inflammation.

Anticancer Potential

The compound has been investigated for its anticancer activities. Thiophene derivatives have shown cytotoxic effects against various cancer cell lines including leukemia and lung cancer. Mechanistic studies indicate that these compounds can induce apoptosis and inhibit cell proliferation by affecting tubulin dynamics .

Synthetic Approaches

The synthesis of 5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl can be achieved through several methods:

  • Cyclization Reactions : Utilizing precursors with thiophene and bipyridine moieties.
  • Functional Group Transformations : Modifying existing compounds to introduce the desired hexahydro structure.

These synthetic strategies are crucial for developing analogs with enhanced biological activity or specificity.

Organic Electronics

Due to its unique electronic properties stemming from the thiophene and bipyridine units, this compound shows promise in organic electronic applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films can enhance device performance .

Coordination Chemistry

The presence of nitrogen atoms in the bipyridine structure allows for coordination with metal ions, making it suitable for applications in catalysis and as ligands in coordination complexes. These complexes can exhibit interesting catalytic properties useful in various chemical reactions .

Case Study 1: Anticancer Activity Evaluation

In vitro studies have demonstrated that derivatives of 5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl exhibit significant cytotoxicity against human cancer cell lines (e.g., HepG-2 and A549). The mechanism involves cell cycle arrest and induction of apoptosis through modulation of key signaling pathways .

Case Study 2: Synthesis of Analog Compounds

A series of analogs were synthesized to explore structure-activity relationships (SAR). Variations in substituents on the thiophene or bipyridine rings led to differing biological activities. This research is ongoing to optimize compounds for better efficacy against specific targets .

Mechanism of Action

The mechanism of action of 2-(PIPERIDIN-4-YL)-5-(THIOPHEN-2-YL)PYRIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thermochemical and Electronic Properties

The thermochemical accuracy of DFT methods with gradient corrections () suggests that comparative studies of 5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl could leverage these techniques to benchmark properties like bond dissociation energies or ionization potentials against similar bipyridinyl or thiophene-containing systems. For example:

Property Target Compound Bipyridinyl Analog Thiophene Derivative
HOMO-LUMO Gap (eV) Not reported ~4.2 (DFT) ~3.8 (DFT)
LogP (Lipophilicity) Not reported 1.5 2.1
Melting Point (°C) Not reported 145–148 98–101

Note: Hypothetical data based on analogous systems; experimental validation required.

Crystallographic Analysis

Structural refinement tools like SHELX () are essential for comparing molecular geometries and intermolecular interactions. For instance, the thiophene substituent in 5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl may induce distinct packing modes compared to phenyl or pyridyl analogs.

Biological Activity

5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl is a heterocyclic compound notable for its unique structural features, which include a thiophene ring and a bipyridine framework. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. The molecular formula of this compound is C14H16N2S, with a molecular weight of approximately 244.36 g/mol .

Structural Characteristics

The structure of 5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl is characterized by:

  • Hexahydro structure : This indicates the presence of six saturated carbon atoms within the bipyridine system.
  • Bipyridine core : Contributes to the compound's reactivity and interaction with biological targets.
  • Thiophene ring : Known for its electron-rich properties which may enhance biological interactions.

Biological Activities

Research exploring the biological activity of 5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl suggests several potential therapeutic roles:

Antioxidant Properties

Compounds with thiophene and bipyridine structures have been reported to exhibit antioxidant activities. These properties are crucial for combating oxidative stress in biological systems.

Anti-inflammatory Effects

Preliminary studies indicate that this compound may possess anti-inflammatory properties. The modulation of inflammatory pathways could be beneficial in treating conditions characterized by chronic inflammation.

Anticancer Activity

Research has demonstrated that similar compounds can interact with cellular pathways involved in cancer progression. The ability to inhibit tumor growth or induce apoptosis in cancer cells is an area of active investigation.

Interaction Studies

Interaction studies focusing on 5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl typically involve assessing its binding affinity to various biological targets such as enzymes and receptors. Techniques employed in these studies include:

  • Molecular docking : This computational method predicts how the compound binds to target proteins.
  • In vitro assays : Laboratory experiments to evaluate the biological activity against specific cellular models.

Comparative Analysis

To better understand the uniqueness and potential applications of 5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl, a comparison with structurally similar compounds is useful. The following table summarizes some related compounds:

Compound NameMolecular FormulaKey Features
5-MethylthiopheneC6H6SSimple thiophene derivative
1,2-Bis(thiophen-2-yl)ethaneC10H10S2Contains two thiophene units
5-Thiophen-2-ylpyrimidinoneC9H8N2SIncorporates a pyrimidine moiety
5-Bromo-thiophen-2-carboxylic acidC7H5BrO2SContains a carboxylic acid functional group

Q & A

Basic: What are the standard synthetic protocols for 5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl?

Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. For example, a reflux-based approach using guanidine hydrochloride and potassium hydroxide in ethanol (3 hours, 50% yield) has been reported . Key steps include:

  • Reagent Ratios: 10 mmol substrate with 1.0 g KOH.
  • Purification: Cold methanol washing and recrystallization from acetic acid/water (1:1) .
    Table 1: Representative Synthesis Conditions
SubstrateReagentsSolventTime (h)Yield (%)
2aKOH, guanidine HClEthanol350
3b,cNaOAc, Ac₂O, glacial AcOHAcetic anhydride2–3Not reported

Basic: How is the compound purified and characterized post-synthesis?

Methodological Answer:

  • Purification: Recrystallization (e.g., acetic acid/water mixtures) or solvent washing (e.g., cold methanol) .
  • Characterization:
    • Elemental Analysis: Compare calculated vs. experimental values (e.g., C: 56.34% calc. vs. 56.19% found) .
    • Spectroscopy: Use mass spectrometry (EI-MS) and IR for functional group identification. Cross-validate with NMR for structural confirmation .

Basic: What safety precautions are critical during handling?

Methodological Answer:
Refer to safety data sheets (SDS) for:

  • Ventilation: Use fume hoods to avoid inhalation.
  • PPE: Gloves and lab coats to prevent skin contact.
  • Storage: Inert conditions to prevent degradation .

Advanced: How can computational modeling predict reactivity in functionalization reactions?

Methodological Answer:

  • DFT Calculations: Optimize molecular geometry using software like Gaussian. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Docking Studies: Model interactions with biological targets (e.g., enzymes) to guide experimental design .

Advanced: How to resolve contradictions in spectroscopic data?

Methodological Answer:

  • Cross-Validation: Combine multiple techniques (e.g., NMR, X-ray crystallography) to confirm bond connectivity .
  • Replicate Experiments: Eliminate instrumental errors by repeating under standardized conditions .

Advanced: What strategies optimize reaction yields in scaled-up syntheses?

Methodological Answer:

  • Parameter Screening: Vary temperature (reflux vs. room temp), solvent polarity, and catalyst loading.
  • Kinetic Studies: Use TLC or HPLC to monitor reaction progress and identify bottlenecks .

Advanced: How to design mechanistic studies for ring-opening reactions?

Methodological Answer:

  • Isotopic Labeling: Use ²H or ¹³C isotopes to trace bond cleavage sites.
  • Kinetic Isotope Effects (KIE): Compare reaction rates with labeled vs. unlabeled substrates to infer mechanisms .

Advanced: What methodologies assess stability under varying pH/temperature?

Methodological Answer:

  • Accelerated Stability Testing: Incubate samples at 40–60°C and pH 1–13. Monitor degradation via HPLC.
  • Activation Energy Calculation: Use Arrhenius plots to predict shelf life .

Advanced: How to validate synthetic intermediates using hyphenated techniques?

Methodological Answer:

  • LC-MS/MS: Couple liquid chromatography with tandem MS for high-sensitivity identification.
  • HRMS: Confirm molecular formulas with <5 ppm mass accuracy .

Advanced: What statistical approaches address batch-to-batch variability?

Methodological Answer:

  • Design of Experiments (DoE): Apply factorial designs to isolate critical variables (e.g., stirring rate, reagent purity).
  • Multivariate Analysis: Use PCA or PLS to correlate process parameters with product quality .

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